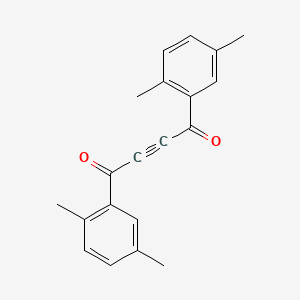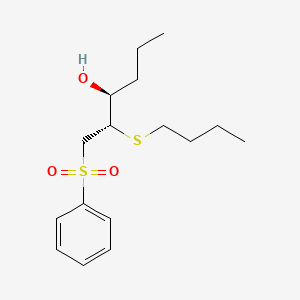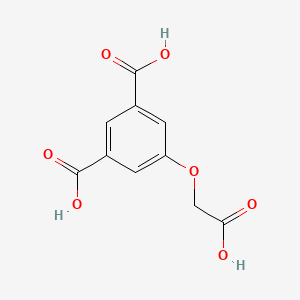![molecular formula C21H20 B12596840 (1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene CAS No. 608489-13-0](/img/structure/B12596840.png)
(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4R)-2,5-ジベンジルビシクロ[221]ヘプタ-2,5-ジエンは、ビシクロ[221]ヘプタ-2,5-ジエン骨格に2つのベンジル基が結合したユニークな構造を持つ二環式化合物です。
製造方法
合成経路と反応条件
(1R,4R)-2,5-ジベンジルビシクロ[2.2.1]ヘプタ-2,5-ジエンの合成は、一般的に二環系を構築するためのよく知られた方法であるディールス・アルダー反応を用います。適切なジエンとジエノフィルを制御された条件下で反応させることにより、目的の生成物が得られます。 例えば、シクロペンタジエンとジベンジル置換ジエノフィルの反応により、(1R,4R)-2,5-ジベンジルビシクロ[2.2.1]ヘプタ-2,5-ジエンが生成されます .
工業的製造方法
この化合物の工業的製造には、収率と純度を最大化するためにディールス・アルダー反応条件を最適化することが含まれる場合があります。これには、反応速度と選択性を向上させるために高圧反応器や特定の触媒を使用することが含まれます。 さらに、再結晶やクロマトグラフィーなどの精製技術を用いて、化合物を純粋な形で取得します .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between a suitable diene and a dienophile under controlled conditions yields the desired product. For instance, the reaction of cyclopentadiene with a dibenzyl-substituted dienophile can produce this compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Diels-Alder reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors and specific catalysts to enhance the reaction rate and selectivity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
反応の種類
(1R,4R)-2,5-ジベンジルビシクロ[2.2.1]ヘプタ-2,5-ジエンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化させることができ、ジケトンやカルボン酸を生成します。
還元: 水素ガスとパラジウム触媒を用いた還元反応により、二重結合を単結合に変換し、飽和誘導体を得ることができます。
一般的な試薬と条件
酸化: 水性媒体中の過マンガン酸カリウム。
還元: 炭素上のパラジウムを触媒とした水素ガス。
生成される主な生成物
酸化: ジケトンまたはカルボン酸。
還元: 飽和二環式化合物。
置換: ベンジル置換誘導体.
科学研究への応用
(1R,4R)-2,5-ジベンジルビシクロ[2.2.1]ヘプタ-2,5-ジエンは、科学研究においていくつかの応用があります。
化学: 複雑な分子の構築のための有機合成におけるビルディングブロックとして使用されます。
生物学: 潜在的な生物活性と生体分子との相互作用について調査されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について検討されています。
科学的研究の応用
(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
(1R,4R)-2,5-ジベンジルビシクロ[2.2.1]ヘプタ-2,5-ジエンの作用機序は、特定の分子標的との相互作用を含みます。例えば、生物系では、酵素や受容体と相互作用し、その活性を調節することがあります。 この化合物の二環式構造により、特定の結合部位に適合し、生化学的経路や細胞プロセスに影響を与えます .
類似化合物との比較
類似化合物
ビシクロ[2.2.1]ヘプタ-2,5-ジエン: ベンジル基を持たないより単純なアナログ。
2,5-ジフェニルビシクロ[2.2.1]ヘプタ-2,5-ジエン: ベンジル基の代わりにフェニル基を持つ類似の構造。
独自性
(1R,4R)-2,5-ジベンジルビシクロ[22ベンジル基は、官能基化のための追加の部位を提供するため、合成化学において汎用性の高い化合物となります .
特性
CAS番号 |
608489-13-0 |
|---|---|
分子式 |
C21H20 |
分子量 |
272.4 g/mol |
IUPAC名 |
(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C21H20/c1-3-7-16(8-4-1)11-18-13-21-15-20(18)14-19(21)12-17-9-5-2-6-10-17/h1-10,13-14,20-21H,11-12,15H2/t20-,21-/m0/s1 |
InChIキー |
NMAAYCBIZZGVPA-SFTDATJTSA-N |
異性体SMILES |
C1[C@@H]2C=C([C@H]1C=C2CC3=CC=CC=C3)CC4=CC=CC=C4 |
正規SMILES |
C1C2C=C(C1C=C2CC3=CC=CC=C3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile](/img/structure/B12596800.png)

![2-([1,1'-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide](/img/structure/B12596812.png)
![Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B12596818.png)

![5-Chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide](/img/structure/B12596825.png)

![6-[(4-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12596830.png)
![2,6-Dibromo-4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol](/img/structure/B12596844.png)

![Ethyl {5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}(cyano)acetate](/img/structure/B12596847.png)
